

A Comparative Analysis of ABBV-CLS-7262 (Fosigotifator) in Neurodegenerative Diseases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ABBV-CLS-7262

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the clinical trial data for **ABBV-CLS-7262** (fosigotifator), an investigational small molecule activator of eukaryotic initiation factor 2B (eIF2B). This novel therapeutic targets the integrated stress response (ISR), a key cellular pathway implicated in the pathogenesis of several neurodegenerative diseases. The primary focus of this analysis is on its development for Amyotrophic Lateral Sclerosis (ALS) and Vanishing White Matter (VWM) disease. A direct comparison is made with DNL343, another eIF2B activator, and other relevant ALS treatments.

Executive Summary

ABBV-CLS-7262, developed by Calico Life Sciences and AbbVie, has been evaluated in the HEALEY ALS Platform Trial (Regimen F), a Phase 2/3 study. The trial did not meet its primary endpoint of slowing disease progression as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R) and survival at the primary dose.^{[1][2][3][4]} However, a pre-specified analysis of an exploratory high dose revealed potentially encouraging signals in slowing the decline of muscle strength.^{[1][2][4]} The treatment was found to be safe and well-tolerated.^{[1][4]}

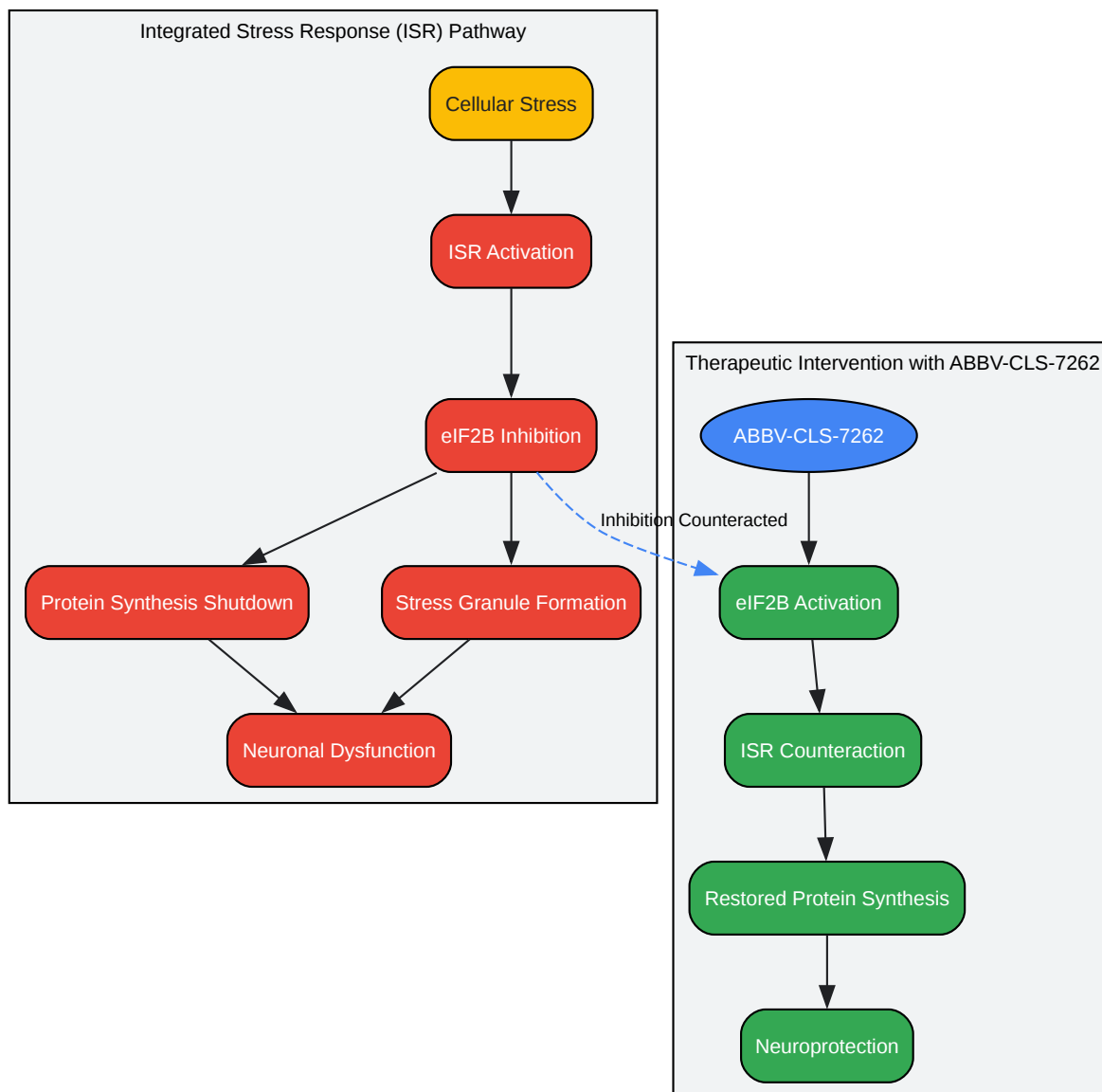
A direct competitor, Denali Therapeutics' DNL343, also an eIF2B agonist, similarly failed to meet its primary endpoint in the same HEALEY ALS Platform Trial (Regimen G).^{[5][6][7][8]} This suggests that while the ISR pathway remains a compelling target, further investigation is needed to understand the therapeutic potential of this class of drugs in ALS.

ABBV-CLS-7262 is also being investigated in a Phase 1b/2 clinical trial for Vanishing White Matter (VWM) disease, a rare and fatal genetic leukoencephalopathy. Efficacy data from this trial is not yet available.

This guide will delve into the available clinical trial data for **ABBV-CLS-7262**, its mechanism of action, and a comparative analysis with other therapeutic interventions.

Mechanism of Action: Targeting the Integrated Stress Response

ABBV-CLS-7262 is designed to activate eIF2B, a crucial protein complex that regulates the rate of protein synthesis in cells. In several neurodegenerative diseases, including ALS, the accumulation of misfolded proteins triggers a cellular stress pathway known as the Integrated Stress Response (ISR). Chronic activation of the ISR leads to a shutdown of global protein synthesis and the formation of stress granules, which can contribute to neuronal dysfunction and death. By activating eIF2B, **ABBV-CLS-7262** aims to counteract the effects of the ISR, restore protein synthesis, and thereby protect neurons.[3]



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Figure 1: Simplified signaling pathway of the Integrated Stress Response and the mechanism of action of **ABBV-CLS-7262**.

Clinical Trial Data: **ABBV-CLS-7262** in ALS (HEALEY Platform Trial - Regimen F)

The HEALEY ALS Platform Trial is a multicenter, multi-regimen study designed to accelerate the development of new therapies for ALS. **ABBV-CLS-7262** was evaluated in Regimen F.

Experimental Protocol: HEALEY ALS Platform Trial (Regimen F)

- Study Design: Phase 2/3, randomized, double-blind, placebo-controlled.
- Participants: Adults with amyotrophic lateral sclerosis.
- Intervention: Two doses of fosigotifator (a primary dose and an exploratory high dose) administered orally once daily for 24 weeks.[\[9\]](#)
- Primary Endpoint: Change in disease severity over time as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R) and survival.
- Key Secondary Endpoints: Muscle strength, respiratory function, and health-related quality of life.[\[3\]](#)

Efficacy and Safety Data

Note: Detailed quantitative data from the HEALEY ALS Platform Trial have not yet been fully published. The following tables summarize the publicly available topline results.

Table 1: Topline Efficacy Results of **ABBV-CLS-7262** in the HEALEY ALS Platform Trial (Regimen F)

Endpoint	Primary Dose vs. Placebo	Exploratory High Dose vs. Placebo
Primary Endpoint (ALSFRS-R & Survival)	Did not meet statistical significance[1][2][3][4]	Did not meet statistical significance[3]
Secondary Endpoint: Muscle Strength (Upper Extremities)	Not statistically different	32% slower decline (nominal p=0.014)[1][4]
Secondary Endpoint: Muscle Strength (Lower Extremities)	Not statistically different	62% slower decline (nominal p=0.037)[1][4]
Secondary Endpoint: Respiratory Function (Slow Vital Capacity)	Not statistically different	Potential signal towards slowing decline[1][3][4]

Table 2: Topline Safety and Tolerability of **ABBV-CLS-7262** in the HEALEY ALS Platform Trial (Regimen F)

Adverse Events	ABBV-CLS-7262 (Combined Doses)	Placebo
Treatment-Emergent Adverse Events (TEAEs)	90.6%[1][4]	89.7%[1][4]
Treatment-Related TEAEs	25.2%[1][4][9]	26.2%[1][4][9]

Comparative Analysis with DNL343 (HEALEY Platform Trial - Regimen G)

DNL343, another eIF2B activator, was evaluated in Regimen G of the HEALEY ALS Platform Trial, providing a direct comparison of two drugs with the same mechanism of action.

Experimental Protocol: HEALEY ALS Platform Trial (Regimen G)

The protocol for Regimen G was largely similar to Regimen F, with the key difference being the investigational drug.

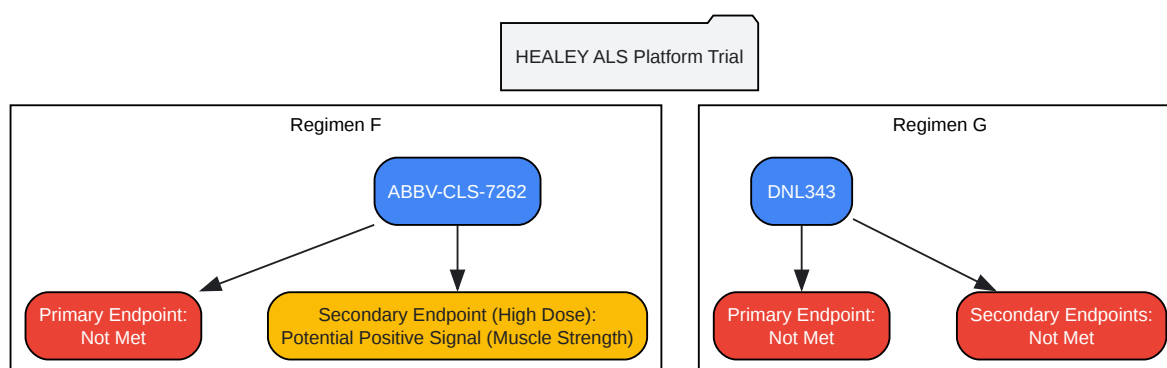
- Study Design: Phase 2/3, randomized, double-blind, placebo-controlled.
- Participants: Adults with amyotrophic lateral sclerosis.
- Intervention: DNL343 administered orally.
- Primary Endpoint: Change in disease severity over time as measured by the ALSFRS-R and survival.
- Key Secondary Endpoints: Muscle strength and respiratory function.[5][6][8]

Efficacy and Safety Data

Table 3: Topline Efficacy Results of DNL343 in the HEALEY ALS Platform Trial (Regimen G)

Endpoint	DNL343 vs. Placebo
Primary Endpoint (ALSFRS-R & Survival)	Did not meet statistical significance[5][6][8]
Secondary Endpoints (Muscle Strength & Respiratory Function)	Not statistically different[5][6][8]

Safety: DNL343 was reported to be safe and well-tolerated.[5][6][8]



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Figure 2: Logical relationship of the outcomes for Regimen F (**ABBV-CLS-7262**) and Regimen G (DNL343) within the HEALEY ALS Platform Trial.

Comparison with Other ALS Treatments

To provide a broader context, the following table summarizes the efficacy of approved and other investigational treatments for ALS.

Table 4: Comparative Efficacy of Various ALS Treatments

Treatment	Mechanism of Action	Key Efficacy Finding
Riluzole	Glutamate antagonist	Modest survival benefit of 2-3 months.
Edaravone	Antioxidant	Slowed decline in ALSFRS-R score by 33% in a select patient population.
AMX0035 (Relyvrio)	Combination of sodium phenylbutyrate and taurursodiol	Phase 3 PHOENIX trial did not meet its primary endpoint.
ABBV-CLS-7262 (Fosigotifator)	eIF2B activator	Did not meet primary endpoint; potential signal on muscle strength at high dose. [1] [2] [3] [4]
DNL343	eIF2B activator	Did not meet primary endpoint. [5] [6] [8]

ABBV-CLS-7262 in Vanishing White Matter (VWM) Disease

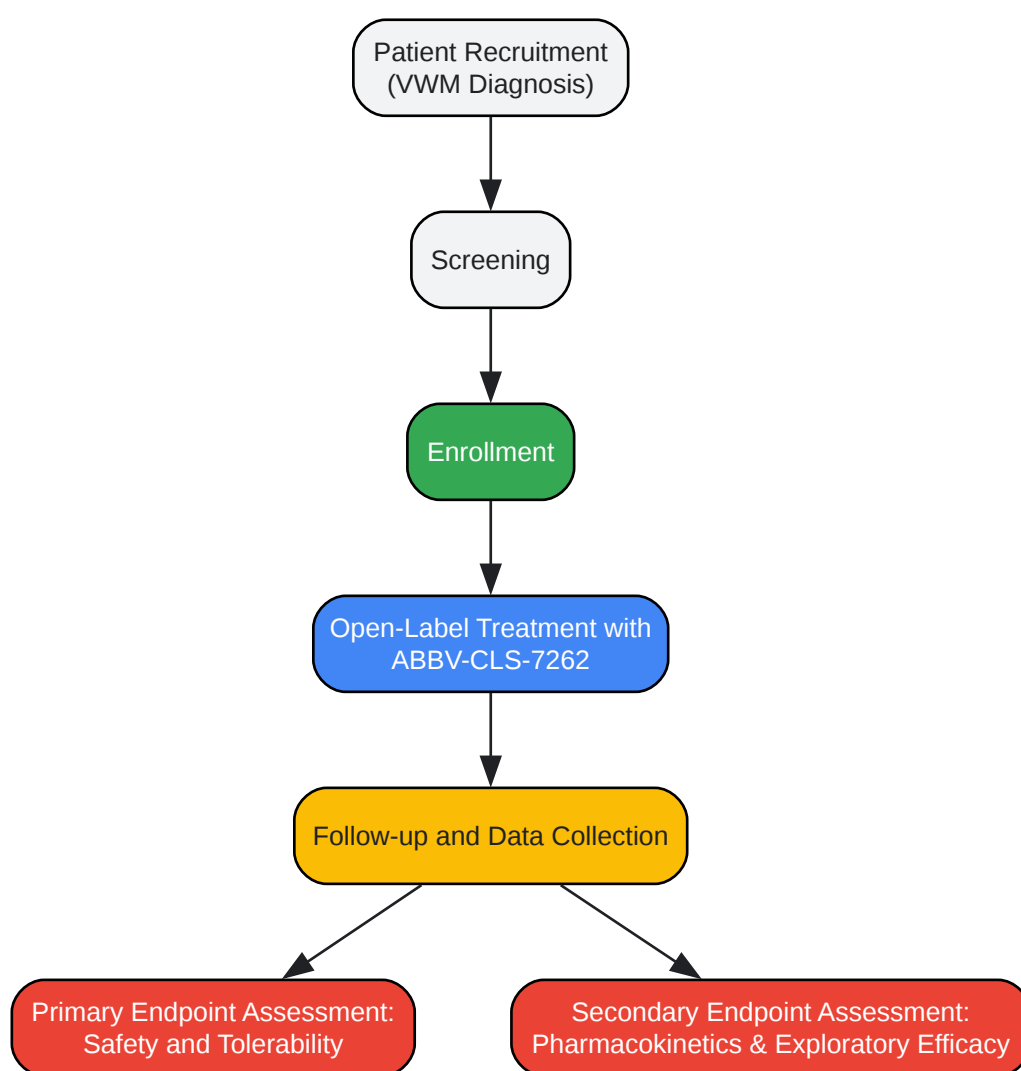
ABBV-CLS-7262 is also being investigated in an open-label Phase 1b/2 clinical trial (NCT05757141) for the treatment of VWM disease.

Experimental Protocol: NCT05757141

- Study Design: Open-label, exploratory study.

- Participants: Adult and pediatric patients with a diagnosis of VWM disease.
- Primary Outcome Measures: Safety and tolerability.
- Secondary Outcome Measures: Pharmacokinetics and exploratory efficacy.

As this is an ongoing, open-label study, efficacy data is not yet available. The rationale for investigating an eIF2B activator in VWM is strong, as the disease is caused by mutations in the genes encoding the eIF2B complex.



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Figure 3: Experimental workflow for the Phase 1b/2 clinical trial of **ABBV-CLS-7262** in Vanishing White Matter disease (NCT05757141).

Conclusion

The clinical development of **ABBV-CLS-7262** highlights both the promise and the challenges of targeting the Integrated Stress Response in neurodegenerative diseases. While the topline results from the HEALEY ALS Platform Trial were disappointing in that the primary endpoint was not met, the potential signal on muscle strength at a higher dose warrants further investigation. The direct comparison with DNL343, which also failed to show efficacy, suggests that a more nuanced understanding of the role of eIF2B activation in the complex pathology of ALS is required.

The ongoing trial in VWM disease holds promise, given the direct genetic link between the disease and the drug's target. The results of this trial will be crucial in validating the therapeutic potential of eIF2B activators.

For researchers and drug development professionals, the story of **ABBV-CLS-7262** underscores the importance of dose-ranging studies and the potential for subgroup analyses to uncover signals of activity. It also emphasizes the value of platform trials in efficiently evaluating multiple therapeutic candidates. As more data from the HEALEY trial and the VWM study become available, a clearer picture of the therapeutic utility of **ABBV-CLS-7262** will emerge.

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- To cite this document: BenchChem. [A Comparative Analysis of ABBV-CLS-7262 (Fosigotifator) in Neurodegenerative Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12369946#cross-study-comparison-of-abbv-cls-7262-clinical-trial-data]

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